molecular formula C25H32N4O4 B11277380 2-{2-[(9-ethyl-9H-carbazol-3-yl)amino]-2-oxoethoxy}-N-[3-(morpholin-4-yl)propyl]acetamide

2-{2-[(9-ethyl-9H-carbazol-3-yl)amino]-2-oxoethoxy}-N-[3-(morpholin-4-yl)propyl]acetamide

Cat. No.: B11277380
M. Wt: 452.5 g/mol
InChI Key: QLPKJZMTDUFCPB-UHFFFAOYSA-N
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Description

2-{2-[(9-ethyl-9H-carbazol-3-yl)amino]-2-oxoethoxy}-N-[3-(morpholin-4-yl)propyl]acetamide is a complex organic compound that features a carbazole moiety, an acetamide group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(9-ethyl-9H-carbazol-3-yl)amino]-2-oxoethoxy}-N-[3-(morpholin-4-yl)propyl]acetamide typically involves multiple steps:

    Formation of the Carbazole Derivative: The starting material, 9-ethyl-9H-carbazole, is nitrated to form 3-nitro-9-ethylcarbazole.

    Coupling Reaction: The 3-amino-9-ethylcarbazole is reacted with ethyl chloroacetate in the presence of a base to form the ethyl ester derivative.

    Hydrolysis and Amidation: The ester is hydrolyzed to the corresponding acid, which is then coupled with 3-(morpholin-4-yl)propylamine to form the final acetamide product.

Industrial Production Methods

Industrial production of this compound would likely follow the same synthetic route but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium sulfide or hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Carbazole-3,6-dione derivatives.

    Reduction: 3-amino-9-ethylcarbazole.

    Substitution: Various N-substituted carbazole derivatives.

Mechanism of Action

The mechanism of action of 2-{2-[(9-ethyl-9H-carbazol-3-yl)amino]-2-oxoethoxy}-N-[3-(morpholin-4-yl)propyl]acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. The carbazole moiety may also intercalate with DNA, affecting gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[(9-ethyl-9H-carbazol-3-yl)amino]-2-oxoethoxy}-N-[3-(morpholin-4-yl)propyl]acetamide is unique due to the combination of the carbazole moiety, the acetamide group, and the morpholine ring. This unique structure imparts specific electronic and steric properties that make it suitable for various applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C25H32N4O4

Molecular Weight

452.5 g/mol

IUPAC Name

2-[2-[(9-ethylcarbazol-3-yl)amino]-2-oxoethoxy]-N-(3-morpholin-4-ylpropyl)acetamide

InChI

InChI=1S/C25H32N4O4/c1-2-29-22-7-4-3-6-20(22)21-16-19(8-9-23(21)29)27-25(31)18-33-17-24(30)26-10-5-11-28-12-14-32-15-13-28/h3-4,6-9,16H,2,5,10-15,17-18H2,1H3,(H,26,30)(H,27,31)

InChI Key

QLPKJZMTDUFCPB-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)COCC(=O)NCCCN3CCOCC3)C4=CC=CC=C41

Origin of Product

United States

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